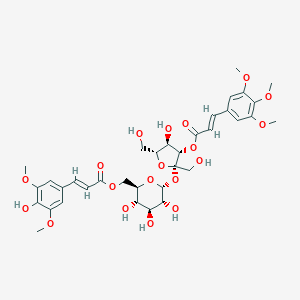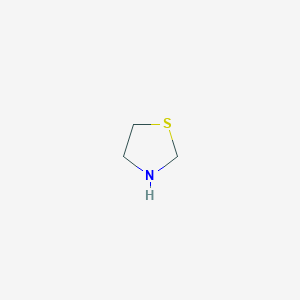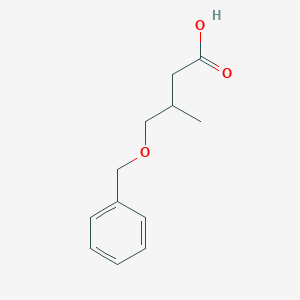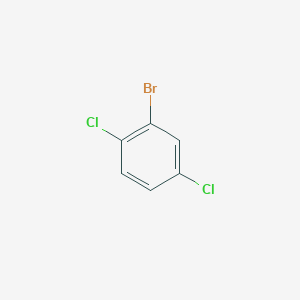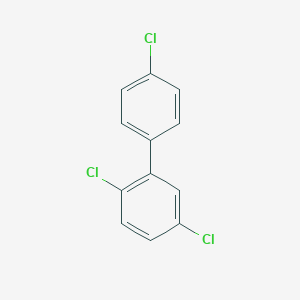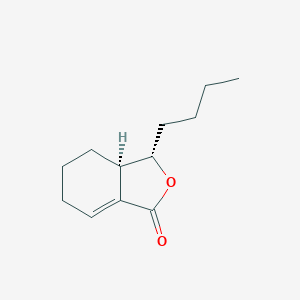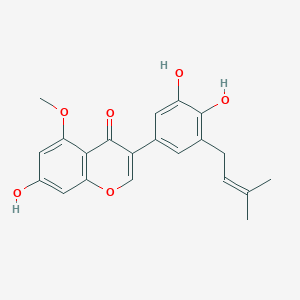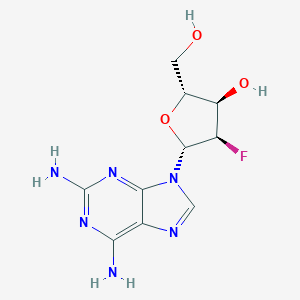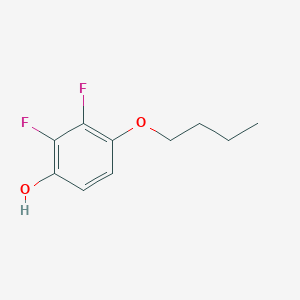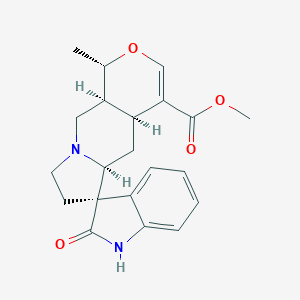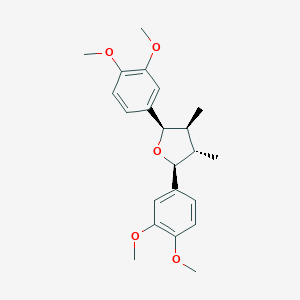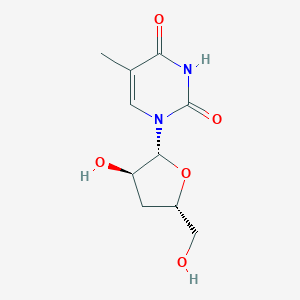
5-Methyl-3'-deoxyuridine
Overview
Description
5-Methyl-3’-deoxyuridine: is a modified nucleoside that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-3’-deoxyuridine is Thymidylate Synthase (TS) . TS is a crucial enzyme involved in DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This reaction is essential for maintaining the balance of nucleotides necessary for DNA replication and repair .
Mode of Action
5-Methyl-3’-deoxyuridine, similar to other fluoropyrimidines, interacts with its target, TS, by getting incorporated into the DNA and RNA, thereby inhibiting their normal function . It is known that the inhibition of ts leads to the accumulation of dump, which might subsequently lead to increased levels of deoxyuridine triphosphate (dutp) . Both dUTP and the 5-Methyl-3’-deoxyuridine metabolite can be misincorporated into DNA .
Biochemical Pathways
5-Methyl-3’-deoxyuridine affects the one-carbon metabolism pathway , which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . This pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides . The disruption of this pathway can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It is known that the presence of a lengthy hydrophobic substituent leads to the reduction of nucleoside water solubility . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 5-Methyl-3’-deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair, leading to lethal DNA damage . This can result in cytotoxicity and cell death . The compound’s action can also lead to the misincorporation of dUTP and its metabolite into DNA .
Action Environment
The action, efficacy, and stability of 5-Methyl-3’-deoxyuridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of reactive oxygen species in cells . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other biological molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3’-deoxyuridine typically involves a multi-step process. One common method includes the dehydration, halogenation, and reduction of 5-Methyluridine. The dehydration step removes water molecules, the halogenation step introduces halogen atoms, and the reduction step converts the halogenated intermediate into 5-Methyl-3’-deoxyuridine .
Industrial Production Methods: Industrial production of 5-Methyl-3’-deoxyuridine often employs automated solid-phase synthesis methods. These methods allow for the efficient and large-scale production of nucleosides by using solid supports such as controlled-pore glass or polystyrene. The process is highly automated and can produce multi-kilogram quantities of nucleosides for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3’-deoxyuridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Substitution: Various nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of 5-Methyl-3’-deoxyuridine, such as 5-hydroxymethyl-2’-deoxyuridine and 5-formyl-2’-deoxyuridine .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-3’-deoxyuridine is used as a building block for the synthesis of modified DNA and RNA oligomers. These modified nucleosides are essential for studying the properties and functions of nucleic acids .
Biology: In biological research, 5-Methyl-3’-deoxyuridine is used to study DNA replication and repair mechanisms. It serves as a precursor for the synthesis of various nucleic acid analogs that can be incorporated into DNA and RNA strands .
Medicine: In medicine, 5-Methyl-3’-deoxyuridine and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and interfere with DNA synthesis in cancer cells .
Industry: In the industrial sector, 5-Methyl-3’-deoxyuridine is used in the production of nucleic acid-based drugs and diagnostic tools. Its unique properties make it suitable for various applications in biotechnology and pharmaceuticals .
Comparison with Similar Compounds
Deoxyuridine: Similar to 5-Methyl-3’-deoxyuridine but lacks the 5-methyl group.
5-Hydroxymethyl-2’-deoxyuridine: A derivative of 5-Methyl-3’-deoxyuridine with a hydroxymethyl group at the 5-position.
5-Formyl-2’-deoxyuridine: Another derivative with a formyl group at the 5-position.
Uniqueness: 5-Methyl-3’-deoxyuridine is unique due to its 5-methyl group, which enhances its stability and makes it a valuable tool for studying DNA and RNA functions. Its derivatives also exhibit unique properties that make them suitable for various scientific and medical applications .
Properties
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUWZFRYAAHPDN-LKEWCRSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432282 | |
| Record name | 5-methyl-3'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7084-29-9 | |
| Record name | 5-methyl-3'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


